molecular formula C6H13N B14163971 1-tert-butylaziridine CAS No. 4017-38-3

1-tert-butylaziridine

Cat. No.: B14163971
CAS No.: 4017-38-3
M. Wt: 99.17 g/mol
InChI Key: BBFCEQFUUOTJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylaziridine is a three-membered heterocyclic compound featuring a nitrogen atom in its ring structure, substituted with a bulky tert-butyl group at the 1-position. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. Notably, this compound derivatives have been studied as pseudo-irreversible inhibitors of aspartic proteases in pathogens like Candida albicans, demonstrating nanomolar-range inhibition constants (Ki) in enzymatic assays .

Properties

CAS No.

4017-38-3

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

1-tert-butylaziridine

InChI

InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3

InChI Key

BBFCEQFUUOTJPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-tert-Butylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Enzymatic Inhibition

1-Cyclohexylmethylaziridines (e.g., A-57, A-59) exhibit higher second-order rate constants (k2nd = 936,544 M<sup>−1</sup>min<sup>−1</sup>) against Cathepsin D (CathD) compared to 1-tert-butylaziridine (A-58), which achieves a Ki in the nanomolar range. The cyclohexylmethyl group’s larger hydrophobic surface area likely enhances target binding affinity .

Branched alkyl-substituted aziridines (e.g., (R)-valine-linked A-81, A-82, A-85) form a highly active inhibitor group, suggesting that branched side chains improve enzymatic interaction. In contrast, the tert-butyl group’s rigidity may limit conformational adaptability, reducing activity relative to these analogs .

Positional Isomerism: 1-tert-Butyl vs. 2-tert-Butyl Aziridines

The positional isomer 2-tert-butylaziridine (e.g., 2-benzyl-1-benzoyl-2-tert-butylaziridine, CAS 126179-51-9) places the tert-butyl group at the 2-position. While direct comparative data are unavailable, steric and electronic differences between 1- and 2-substituted aziridines are expected to alter reactivity. For example, 2-substitution may reduce ring strain or modulate nucleophilic opening kinetics .

Di-Substituted tert-Butylaziridines

Compounds like 1,3-di-tert-butylaziridine and 1,2-di-tert-butylaziridine () demonstrate the feasibility of introducing multiple tert-butyl groups. Increased steric hindrance in these analogs likely reduces reactivity in ring-opening reactions compared to mono-substituted this compound, though specific data are lacking .

Stereochemical Influences

Diastereomers of aziridine derivatives (e.g., A-31a and A-31b) show significant differences in inhibition potency, highlighting the critical role of stereochemistry. For this compound, the (R)-configured amino acid residues (e.g., (R)-Phe in A-58) enhance activity, suggesting that stereoelectronic effects optimize enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.